7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine
Beschreibung
Eigenschaften
Molekularformel |
C15H14N2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
7-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-7-8-17-10-14(16-15(17)9-11)13-6-4-3-5-12(13)2/h3-10H,1-2H3 |
InChI-Schlüssel |
QKZICOIHCULMAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Molecular Mechanisms and Biological Target Interactions of 7 Methyl 2 O Tolyl Imidazo 1,2 a Pyridine Derivatives
In Vitro and Cellular Assays for Biological Activity Profiling
Excitatory Amino Acid Transporters (EAATs) are crucial for regulating glutamate (B1630785) concentrations in the central nervous system, and their dysfunction is implicated in various neurological disorders. scbt.comnih.gov Certain imidazo[1,2-a]pyridine (B132010) derivatives have been identified as the first selective inhibitors of the EAAT3 subtype. researchgate.net
A screening of a large compound library led to the identification of 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (designated as 3a), which demonstrated a greater than 20-fold preference for inhibiting EAAT3 over other subtypes like EAAT1 and EAAT2. nih.govku.dk Structure-activity relationship (SAR) studies revealed that the presence of a small, lipophilic substituent, such as a methyl group at the 7- or 8-position of the imidazo[1,2-a]pyridine ring, was critical for the inhibitory activity. nih.govku.dk Further optimization led to analogues with even greater selectivity.
Table 1: EAAT3 Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Structure/Name | EAAT3 IC₅₀ (µM) | Selectivity over EAAT1/EAAT2 | Reference |
|---|---|---|---|---|
| 3a | 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine | 13 | >20-fold | nih.govku.dk |
| 3e | Not specified | 7.2 | ~35-fold | nih.govku.dk |
These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold for developing specific pharmacological tools to study the function of EAAT3. researchgate.net
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and anti-proliferative effects across a range of cancer cell lines, including breast, liver, and lung cancer. sysrevpharm.orgchemmethod.com The mechanisms driving these anticancer effects are diverse and often involve the inhibition of key molecular pathways essential for cancer cell growth and survival. sysrevpharm.org
In a study involving the HCC1937 breast cancer cell line, novel imidazo[1,2-a]pyridine compounds, designated IP-5 and IP-6, showed potent cytotoxic effects. nih.gov Mechanistic investigations revealed that IP-5 could induce cell cycle arrest, an effect marked by increased levels of p53 and p21 proteins. nih.govnih.gov Furthermore, IP-5 was shown to trigger apoptosis through the extrinsic pathway, evidenced by increased activity of caspases 7 and 8, and to inhibit the pro-survival Akt signaling pathway. nih.gov Other studies have highlighted tubulin polymerization inhibition as a key anticancer mechanism for this class of compounds.
Recent research has also focused on hybrid molecules. For instance, new hybrids synthesized from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid were tested against A549 (lung cancer) and HepG2 (liver carcinoma) cells. chemmethod.com Compounds HB9 and HB10 showed greater potency than the standard chemotherapy drug Cisplatin against A549 and HepG2 cell lines, respectively. chemmethod.com
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Activity Metric | Value | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| IP-5 | HCC1937 (Breast) | IC₅₀ | 45 µM | Cell cycle arrest (p53/p21↑), Apoptosis (Caspase 7/8↑), Akt inhibition | nih.gov |
| IP-6 | HCC1937 (Breast) | IC₅₀ | 47.7 µM | Cytotoxicity | nih.gov |
| HB9 | A549 (Lung) | IC₅₀ | 50.56 µM | Cytotoxicity | chemmethod.com |
| HB10 | HepG2 (Liver) | IC₅₀ | 51.52 µM | Cytotoxicity | chemmethod.com |
| MIA | MDA-MB-231 (Breast), SKOV3 (Ovarian) | Cell Viability | Reduced | NF-κB/STAT3 Inhibition | nih.govnih.gov |
The imidazo[1,2-a]pyridine scaffold is a foundational element in the development of new antimicrobial agents, with derivatives showing activity against bacteria, fungi, and mycobacteria. eco-vector.comacs.org
Particularly noteworthy is the potent antitubercular activity demonstrated by this class of compounds. rsc.org With the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), new therapeutic agents are urgently needed. nih.govresearchgate.net Several imidazo[1,2-a]pyridine derivatives have shown excellent in vitro activity against the H37Rv strain of Mtb, as well as clinical MDR and XDR isolates. nih.govnih.gov One key molecular target identified for these compounds is QcrB, a component of the electron transport chain essential for energy production in Mtb. nih.gov
Inhibition of Specific Enzymes (e.g., Aldehyde Dehydrogenase 1A3, PI3Kα, DNA Gyrase, QcrB)
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory activity against several key enzymes implicated in disease pathogenesis.
Aldehyde Dehydrogenase 1A3 (ALDH1A3): The ALDH superfamily of enzymes plays a crucial role in cellular detoxification by catalyzing the oxidation of aldehydes. nih.gov The ALDH1A3 isoform, in particular, is overexpressed in certain cancer stem cells, such as those in glioblastoma multiforme (GBM), and is linked to therapeutic resistance. researchgate.netnih.govuniupo.it Novel series of imidazo[1,2-a]pyridine derivatives have been developed as potent and selective inhibitors of ALDH1A3. nih.govresearchgate.net For instance, a structure-based optimization effort led to the identification of compound 3f , a submicromolar competitive inhibitor of ALDH1A3. nih.gov These inhibitors are considered promising candidates for targeting glioblastoma stem-like cells, thereby offering a potential strategy to overcome resistance to conventional therapies. researchgate.netuniupo.it
Phosphoinositide 3-kinase α (PI3Kα): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. semanticscholar.orgnih.govmdpi.com Consequently, PI3Kα has become a significant target for cancer therapeutics. semanticscholar.orgnih.gov Numerous studies have reported the design and synthesis of imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors. semanticscholar.orgnih.gov One such derivative, compound 13k , demonstrated remarkable potency, inhibiting PI3Kα with an IC50 value of 1.94 nM. mdpi.com Another compound, 35 , also showed nanomolar potency against PI3Kα. semanticscholar.org Some derivatives have also been developed as dual PI3K/mTOR inhibitors. sci-hub.cat
Ubiquinol (B23937) Cytochrome C Reductase (QcrB): In the fight against tuberculosis, imidazo[1,2-a]pyridines have emerged as a potent class of inhibitors targeting Mycobacterium tuberculosis (Mtb). plos.orgnih.govresearchgate.net High-throughput screening identified several imidazo[1,2-a]pyridine (IP) compounds with minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range against Mtb. plos.orgnih.gov The specific molecular target for this class of compounds was identified as QcrB, the b subunit of the electron transport ubiquinol cytochrome C reductase. plos.orgnih.gov Inhibition of this enzyme disrupts the electron transport chain, a vital component of cellular respiration in Mtb.
DNA Gyrase: While imidazo[1,2-a]pyridines have been shown to inhibit a range of enzymes, their activity as direct inhibitors of bacterial DNA gyrase is not as extensively documented as for other targets. DNA gyrase, a type II topoisomerase, is a validated target for antibacterial agents. mdpi.com However, research on Mtb has more conclusively linked the anti-tubercular activity of imidazo[1,2-a]pyridines to the inhibition of QcrB rather than DNA gyrase. plos.orgnih.gov
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives Against Specific Enzymes
| Compound/Series | Target Enzyme | Potency (IC50/MIC) | Disease Context |
|---|---|---|---|
| Compound 3f | ALDH1A3 | Submicromolar | Glioblastoma nih.gov |
| Compound 13k | PI3Kα | 1.94 nM | Cancer mdpi.com |
| Compound 35 | PI3Kα | 150 nM | Cancer semanticscholar.org |
| IP Series (1-4) | Mtb QcrB | 0.03 to 5 µM | Tuberculosis plos.orgresearchgate.net |
Identification and Validation of Molecular Targets through Biochemical Assays
The identification of the specific molecular targets of imidazo[1,2-a]pyridine derivatives is a critical step in understanding their mechanism of action. This is often achieved by combining genetic approaches with direct biochemical assays.
A compelling example is the identification of QcrB as the target for the anti-tubercular imidazo[1,2-a]pyridines. plos.orgnih.gov Researchers generated spontaneous resistant mutants of Mycobacterium bovis BCG against the IP compounds. plos.orgresearchgate.net Subsequent whole-genome sequencing of these resistant mutants consistently revealed a single nucleotide polymorphism in the qcrB gene. plos.org This genetic evidence strongly suggested QcrB as the target. The hypothesis was validated through gene dosage experiments; the overexpression of QcrB in M. bovis BCG led to a significant increase in the MIC of the imidazo[1,2-a]pyridine inhibitors, confirming that the compounds' efficacy is directly tied to their interaction with this protein. plos.orgresearchgate.net
Enzyme Kinetics and Inhibition Studies
Once a target enzyme is identified, enzyme kinetics studies are employed to characterize the nature of the inhibition. These biochemical assays provide detailed insights into how the compound interacts with the enzyme's active site. For the imidazo[1,2-a]pyridine-based ALDH inhibitors, an in-depth biochemical investigation was performed on the most potent derivatives. nih.gov These studies revealed a fully competitive inhibitory profile, indicating that the compounds likely bind to the catalytic site of the ALDH1A3 enzyme, directly competing with its natural substrate. nih.gov Similarly, the kinase inhibitory activity of PI3Kα inhibitors like compound 13k was evaluated using biochemical assays such as the ADP-Glo™ Max Assay, which measures the enzymatic activity by quantifying the amount of ADP produced. mdpi.com
Receptor Binding and Functional Assays
Beyond enzyme inhibition, imidazo[1,2-a]pyridine derivatives can also modulate the function of cellular receptors. Certain derivatives have been identified as direct agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that plays a significant role in hepatic functions and metabolism. nih.gov The activity of these compounds was characterized using cellular reporter assays, where the activation of the receptor by the compound leads to the expression of a reporter gene. nih.gov These functional assays determined that specific 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives can activate human CAR in nanomolar concentrations, demonstrating their potential to modulate gene transcription through this nuclear receptor. nih.gov
Investigation of Intracellular Signaling Pathways and Molecular Events
The interaction of imidazo[1,2-a]pyridine derivatives with their molecular targets initiates a cascade of intracellular signaling events. The inhibition of PI3Kα, for instance, has profound effects on the downstream PI3K/Akt/mTOR pathway. nih.gov Treatment of cancer cells with PI3Kα-inhibiting imidazo[1,2-a]pyridines leads to a significant, dose-dependent reduction in the phosphorylation levels of PI3K itself, as well as its downstream effectors Akt and mTOR. nih.govmdpi.com This blockade of the PI3K pathway also affects other associated proteins; for example, the phosphorylation of GSK3β, a downstream target of Akt, is correspondingly reduced. nih.gov Furthermore, these compounds can increase the levels of cell cycle inhibitors like p53 and p21. nih.gov
In a different context, certain derivatives have shown anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. nih.gov For example, the compound MIA was found to reduce inflammatory cytokines in breast and ovarian cancer cell lines by interfering with this pathway. nih.gov
Mechanistic Insights into Cellular Responses and Biological Effects
The modulation of intracellular signaling pathways by imidazo[1,2-a]pyridine derivatives culminates in distinct cellular responses and biological effects. The most frequently documented outcomes for anticancer derivatives are the induction of cell cycle arrest and apoptosis. semanticscholar.orgnih.gov
Inhibition of the PI3K/Akt/mTOR pathway by compounds such as 13k was shown to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer cells. mdpi.com This disruption of the cell cycle is often accompanied by the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Mechanistically, this is linked to changes in the expression of apoptosis-associated proteins. Treatment with these compounds has been shown to increase the expression of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein Bcl-2. nih.gov The activation of caspase-9 has also been observed, indicating the involvement of the intrinsic apoptosis pathway. nih.gov
Table 2: Cellular Responses to Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound/Series | Cell Line | Cellular Response | Associated Pathway |
|---|---|---|---|
| Compound 6 | A375 Melanoma | Apoptosis, Cell Cycle Arrest | PI3K/Akt/mTOR, p53 nih.gov |
| Compound 13k | HCC827 Lung Cancer | Apoptosis, G2/M Phase Arrest | PI3Kα mdpi.com |
| Compound 35 | T47D Breast Cancer | Apoptosis, Cell Cycle Arrest | PI3Kα semanticscholar.org |
| MIA | Breast & Ovarian Cancer | Anti-inflammatory | STAT3/NF-κB nih.gov |
Structure Activity Relationship Sar and Structural Optimization of 7 Methyl 2 O Tolyl Imidazo 1,2 a Pyridine Analogues
Influence of the o-Tolyl Moiety on Biological Activity and Selectivity
Comparison with Positional Isomers (e.g., p-tolyl substituted analogues)
The positioning of the methyl group on the C2-phenyl ring significantly impacts the pharmacological activity of imidazo[1,2-a]pyridine (B132010) derivatives. While direct comparative studies focusing solely on the o-tolyl versus p-tolyl isomers of 7-methyl-imidazo[1,2-a]pyridine are not extensively detailed in the available literature, broader SAR studies of related imidazo[1,2-a]pyridines provide valuable insights.
For instance, in the development of inhibitors for kinases such as Nek2, the substitution pattern on the 2-phenyl ring has been shown to be a critical factor. The steric hindrance introduced by the ortho-methyl group of the o-tolyl moiety can force a non-planar orientation between the phenyl ring and the imidazo[1,2-a]pyridine core. This twist can be advantageous for fitting into specific binding pockets of target proteins, potentially enhancing selectivity over other kinases.
Conversely, a p-tolyl substitution results in a more planar conformation, which might be favored by other biological targets. The electronic effect of the methyl group, being electron-donating, is similar in both isomers, suggesting that the observed differences in activity are more likely attributable to steric factors and the resulting conformational changes.
Impact of Methyl Substitution at C7 and Other Positions on the Pharmacological Profile
The substitution on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine scaffold is another key area for structural modification to modulate biological activity. The methyl group at the C7 position in the parent compound is not merely a passive substituent but actively contributes to the molecule's pharmacological properties.
A study on the anticholinesterase potential of imidazo[1,2-a]pyridine analogues provided a direct comparison of methyl substitution at different positions on the heterocyclic core. It was observed that a methyl group at the C7-position (R3 in the study's nomenclature) resulted in an IC50 value of 270 µM against acetylcholinesterase (AChE). nih.gov In contrast, a methyl group at the C6-position (R2) led to a significantly lower AChE inhibition activity with an IC50 of 657 µM. nih.gov Interestingly, substitution at the C8-position (R4) with a methyl group demonstrated the highest AChE inhibition activity in that particular series. nih.gov
This highlights that the position of the methyl group on the pyridine ring has a profound and non-uniform impact on biological activity. The C7-methyl group may be involved in beneficial hydrophobic interactions within the target's binding site or may influence the electronic properties of the heterocyclic system in a way that is favorable for a specific biological target.
Systematic Modifications and Derivatization Strategies at Key Positions (e.g., C2, C3, C6, C7, C8)
Systematic derivatization of the imidazo[1,2-a]pyridine scaffold is a common strategy to explore the SAR and optimize for desired biological activities. Modifications at various positions have been shown to significantly influence potency and selectivity.
C2-Position: The 2-aryl group is a primary site for modification. As discussed, the substitution pattern on this ring is critical. Beyond simple positional isomers, the introduction of different substituents on the phenyl ring, such as halogens, methoxy (B1213986) groups, or trifluoromethyl groups, can fine-tune the electronic and steric properties of the molecule, leading to altered binding affinities and selectivities. researchgate.net
C3-Position: The C3 position of the imidazo[1,2-a]pyridine ring is highly amenable to functionalization. nih.gov Introduction of various groups at this position can lead to compounds with a wide range of biological activities. For example, the introduction of bulky adamantyl or electron-rich biphenyl (B1667301) moieties has been explored. nih.gov These modifications can probe for additional binding pockets and interactions within the target protein.
C6-Position: The C6 position has also been a focus of derivatization efforts. A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated for their biological activities, including anticancer effects. nih.gov These studies have shown that substituents at this position can significantly impact cytotoxicity against cancer cell lines.
C7 and C8-Positions: As indicated by the comparative study on methyl substitutions, the C7 and C8 positions are sensitive to modification. The introduction of different functional groups at these positions can modulate the pharmacological profile, and as seen with the C8-methyl substitution, can sometimes lead to enhanced activity against specific targets. nih.gov
Design Principles for Enhanced Target Selectivity and Potency
Based on the available SAR data for imidazo[1,2-a]pyridine analogues, several design principles can be formulated to enhance target selectivity and potency.
Conformational Constraint: The use of sterically demanding groups at the C2-aryl position, such as the o-tolyl group, can induce a twisted conformation. This can be exploited to achieve selectivity for targets that have a binding pocket accommodating such a non-planar ligand, while disfavoring binding to proteins that prefer planar ligands.
Targeted Substitutions on the Pyridine Ring: The pyridine moiety offers multiple positions for substitution (C5, C6, C7, C8) that can be functionalized to optimize interactions with the target protein. The choice of substituent and its position should be guided by the specific topology and nature of the target's binding site. For instance, a methyl group at C7 might be optimal for one target, while a different substituent at C8 could be more effective for another.
Exploration of the C3-Position: The C3 position is a versatile handle for introducing a variety of functional groups to probe for additional binding interactions. The introduction of moieties that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions can significantly enhance potency.
Scaffold Hopping and Bioisosteric Replacement: While maintaining the core imidazo[1,2-a]pyridine scaffold, employing scaffold hopping strategies for the substituents can lead to novel compounds with improved properties. Bioisosteric replacement of key functional groups can also be used to fine-tune physicochemical properties and biological activity.
Interactive Data Table: Effect of Methyl Substitution Position on AChE Inhibitory Activity
| Compound | Methyl Position | IC50 (µM) |
| Analogue 1 | C6 | 657 |
| Analogue 2 | C7 | 270 |
| Analogue 3 | C8 | > C7 |
Computational Chemistry and Molecular Modeling in Research on 7 Methyl 2 O Tolyl Imidazo 1,2 a Pyridine
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine, molecular docking studies would be instrumental in predicting its binding affinity and mode of interaction with various biological targets. While specific docking studies for 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine are not extensively detailed in the available literature, the general principles of such studies on the imidazo[1,2-a]pyridine (B132010) scaffold are well-established. These studies are fundamental in the early stages of drug discovery for hit identification and lead optimization.
Analysis of Binding Modes and Affinities
The analysis of binding modes and affinities from molecular docking simulations provides critical information about how 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine might interact with a target protein. This includes identifying the specific orientation of the ligand within the binding pocket and estimating the strength of the interaction, often expressed as a binding energy or docking score. For the broader class of imidazo[1,2-a]pyridine derivatives, docking studies have revealed diverse binding modes depending on the specific target and the nature of the substituents on the core scaffold. For instance, in studies of related compounds, the imidazo[1,2-a]pyridine core often forms key hydrogen bonds with the hinge region of kinase domains. nih.gov
Table 1: Illustrative Binding Affinity Data for Imidazo[1,2-a]Pyridine Derivatives against Various Targets
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Imidazo[1,2-a]pyridine Hybrids | Human LTA4H | -11.237 |
| Phenothiazine-containing Imidazo[1,2-a]pyridines | MARK4 | Not specified |
| Imidazo[1,2-a]pyridine Derivatives | Oxidoreductase | -9.207 |
Note: This table is illustrative and based on data for various imidazo[1,2-a]pyridine derivatives, not specifically 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine. chemmethod.comnih.govresearchgate.net
Identification of Key Residues and Interaction Hotspots
A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are critical for ligand recognition and binding. These "hotspots" are regions where interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are concentrated. For related imidazo[1,2-a]pyridine compounds, interactions with specific residues like cysteine, glycine, and various hydrophobic amino acids have been shown to be important for their inhibitory activity. The o-tolyl group of 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine, for example, would be expected to engage in hydrophobic interactions within a corresponding pocket of a target protein.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational flexibility of both the ligand and the target, and the stability of their complex over time. For 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine, MD simulations would be employed to validate the binding poses predicted by docking and to calculate more accurate binding free energies. Such simulations can reveal subtle conformational changes that occur upon ligand binding and provide insights into the residence time of the compound in the binding pocket. Studies on other imidazo[1,2-a]pyridine derivatives have utilized MD simulations to confirm the stability of their interactions with target active sites. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a series of analogues of 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine, QSAR models could be developed to predict the biological activity of new, unsynthesized compounds based on their physicochemical properties and structural features. This predictive capability is highly valuable for prioritizing which compounds to synthesize and test, thereby saving time and resources. The development of a robust QSAR model requires a dataset of compounds with experimentally determined activities. The insights gained from such models can help in understanding which structural modifications are likely to enhance the desired biological effect. nih.gov
Virtual Screening and De Novo Design Approaches for Novel Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Starting with a known active compound like 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine, virtual screening can be used to identify commercially available or synthetically accessible compounds with similar properties that may also be active.
De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. Both approaches are powerful tools for the discovery of novel analogues of 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine with potentially improved therapeutic properties. An innovative in silico approach, termed the NTD drug discovery booster, has been used to probe proprietary pharmaceutical company libraries for imidazo[1,2-a]pyridine chemotypes to rapidly expand the chemical space around a hit. nih.gov
An exploration of the broader research applications and future directions for the versatile imidazo[1,2-a]pyridine scaffold reveals its significant potential across multiple scientific disciplines. These nitrogen-fused heterocyclic compounds are not only pivotal in medicinal chemistry but also demonstrate remarkable properties applicable to materials science, agrochemistry, and chemical biology. This article delves into the diverse applications and future outlook for imidazo[1,2-a]pyridine derivatives, with a focus on their role in creating advanced materials, developing new agricultural solutions, and probing complex biological systems.
Q & A
Q. What are the established synthetic routes for 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves condensation reactions between α-bromoketones and 2-aminopyridines. For example:
- Catalyst-free methods : Solvent-free conditions using α-bromoketones and 2-aminopyridines under reflux, yielding 70–85% purity after recrystallization .
- Iodine-catalyzed cyclization : Efficient for imidazo[1,2-a]pyridine derivatives, achieving yields up to 90% in ethanol at 80°C .
- Multicomponent reactions : Enable rapid scaffold diversification, though yields vary (50–75%) depending on substituent compatibility .
Key considerations : Optimize solvent (ethanol/methanol), temperature (70–100°C), and catalyst load (0.5–2 mol% iodine) to minimize side products like N-alkylated byproducts .
Q. How is the structural characterization of 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine performed?
Q. What preliminary biological activities are reported for this compound?
-
Cytotoxicity screening : Evaluated against cancer cell lines (HepG2, MCF-7) and non-cancerous Vero cells (Table 1).
Compound HepG2 IC₅₀ (µM) MCF-7 IC₅₀ (µM) Vero IC₅₀ (µM) 10a 18 21 76 10b 15 16 14 Table 1: Select cytotoxicity data for imidazo[1,2-a]pyridine derivatives . -
Anti-tubercular activity : Structural analogs (e.g., 2,7-dimethyl derivatives) show MIC values of 1.6 µg/mL against M. tuberculosis .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Case study : Compound 10a shows high potency in HepG2 (IC₅₀ = 18 µM) but low toxicity in Vero cells (IC₅₀ = 76 µM) .
- Hypothesis : Differential expression of target proteins (e.g., kinases) or metabolic activation in cancer vs. normal cells.
- Methodology :
Target profiling : Use kinase inhibition assays or proteomics to identify selective targets.
Metabolic stability : Compare hepatic microsomal degradation rates between cell types.
Apoptosis assays : Quantify caspase-3/7 activation to confirm mechanism .
Q. What strategies enhance the electron-deficient character of the imidazo[1,2-a]pyridine core for electrophilic substitution?
- Substituent effects :
- Computational guidance : DFT calculations predict reactive sites (e.g., C3 > C5 in electrophilic substitution) .
Q. How do structural modifications at C2 and C7 impact structure-activity relationships (SAR)?
- C2 aryl groups :
- o-Tolyl vs. p-tolyl : o-Tolyl improves solubility (logP = 2.1 vs. 2.5 for p-tolyl) but reduces CYP3A4 inhibition .
- C7 substituents :
- Methyl vs. cyclopentyl : Cyclopentyl enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for methyl) but lowers BBB permeability .
- Case study : 3-Chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide shows 10-fold higher kinase inhibition than its non-chlorinated analog .
Q. What mechanistic insights exist for the anti-inflammatory activity of imidazo[1,2-a]pyridines?
Q. How can reaction yields be improved in solvent-free syntheses?
- Process optimization :
- Byproduct mitigation : Add molecular sieves to absorb H2O in condensation reactions, reducing hydrolyzed byproducts .
Q. What are the limitations of current SAR studies, and how can they be addressed?
- Key gaps :
- Limited data on off-target effects (e.g., hERG channel inhibition).
- Poor correlation between in vitro potency and in vivo efficacy.
- Solutions :
Q. How do crystallographic studies inform drug design for imidazo[1,2-a]pyridine derivatives?
- Key findings :
- Design application : Introduce substituents (e.g., –COOH at C3) to enhance water solubility without disrupting π-stacking .
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